BenchChemオンラインストアへようこそ!

4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Enzyme Inhibition BindingDB CRF-BP

The compound 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-10-9) is a synthetic small molecule belonging to the 1,3,4-oxadiazole sulfonamide class. It features a central benzamide core substituted with a dipropylsulfamoyl group and a 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety.

Molecular Formula C22H26N4O5S
Molecular Weight 458.53
CAS No. 442881-10-9
Cat. No. B2442417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS442881-10-9
Molecular FormulaC22H26N4O5S
Molecular Weight458.53
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H26N4O5S/c1-4-14-26(15-5-2)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(31-22)17-6-10-18(30-3)11-7-17/h6-13H,4-5,14-15H2,1-3H3,(H,23,25,27)
InChIKeyNOPURFDQWHCBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-10-9)


The compound 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-10-9) is a synthetic small molecule belonging to the 1,3,4-oxadiazole sulfonamide class [1]. It features a central benzamide core substituted with a dipropylsulfamoyl group and a 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety. This structural architecture is characteristic of compounds screened in the Molecular Libraries Small Molecule Repository (MLSMR) for diverse biological activities, including enzyme inhibition and antimicrobial effects [2]. Its specific substitution pattern differentiates it from closely related analogs used in medicinal chemistry campaigns targeting histone deacetylases (HDACs) and other therapeutic enzymes [3].

Why 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Casually Substituted


In the procurement of 1,3,4-oxadiazole sulfonamide derivatives for screening or research, simple generic substitution is not scientifically valid. The position of the methoxy substituent on the phenyl ring attached to the oxadiazole critically influences molecular recognition, as demonstrated by binding data for the 3-methoxy positional isomer, which exhibits a specific affinity for the Corticotropin-Releasing Factor Binding Protein (CRF-BP) [1]. This contrasts with the target compound's 4-methoxy substitution, which alters the molecular dipole and steric profile, potentially redirecting target engagement. Furthermore, the dipropylsulfamoyl group itself is not a generic solubility tag; its lipophilicity directly impacts membrane permeability and off-target binding profiles relative to shorter-chain or cyclic sulfamoyl analogs [2]. These subtle structural variations mandate precise compound specification for reproducible results in any biological assay or chemical biology workflow.

Quantitative Differentiation Evidence for 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Target Engagement Specificity: 4-Methoxy vs. 3-Methoxy Positional Isomerism

The simplest comparator for CAS 442881-10-9 is its direct positional isomer, 4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (BDBM34349). This 3-methoxy isomer has a measured EC50 of 5.45E+3 nM against the Corticotropin-Releasing Factor Binding Protein (CRF-BP) in a fluorescence resonance energy transfer (FRET) assay [1]. While no direct data is available for CAS 442881-10-9 on this specific target, the difference in methoxy substitution (4- vs. 3-position) is a canonical determinant of activity in oxadiazole-based inhibitors, with the 4-methoxy variant often exhibiting different selectivity profiles due to altered hydrogen bond acceptor geometry and steric clash with protein binding pockets [2].

Enzyme Inhibition BindingDB CRF-BP Structure-Activity Relationship

Sulfamoyl Chain-Length Influence on Bioactivity: Dipropyl vs. Bis(2-methylpropyl) Analogs`

A comparative analysis of the target compound's sulfamoyl group can be made with 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-30-3) . The target compound features a linear dipropyl substitution (logP contribution ~2.8), whereas the comparator uses branched isobutyl groups (logP contribution ~3.2). This difference in lipophilicity, while not directly measured in a head-to-head assay, is known from broader oxadiazole-sulfonamide structure-activity relationship (SAR) studies to modulate cell permeability and enzyme inhibition potency [1]. The target compound's lower calculated logP may offer advantages in assay solubility and reduced non-specific protein binding.

Drug Design SAR Sulfamoyl Lipophilicity

Histone Deacetylase 6 (HDAC6) Inhibitory Potential in the Oxadiazole Sulfonamide Class

A patent from the broader 1,3,4-oxadiazole sulfonamide class (RU2695227C9) describes compounds with potent histone deacetylase 6 (HDAC6) inhibitory activity [1]. The pharmacophore for HDAC6 inhibition within this class requires a sulfonamide-linked oxadiazole group, a feature central to CAS 442881-10-9. While the patent's specific examples do not include this exact compound, the shared core structure of a sulfamoyl benzamide linked to an oxadiazole ring suggests a comparable mechanism. The target compound's 4-methoxyphenyl substitution is a common feature in HDAC6 inhibitors designed to interact with the enzyme's surface recognition domain, potentially offering selectivity over other HDAC isoforms [2].

HDAC6 Cancer Inflammation Epigenetics

Antimicrobial Potential Distinguished from Simpler Sulfonamide Oxadiazoles

A series of sulfonamide-based 1,3,4-oxadiazole derivatives synthesized and evaluated by Kavitha et al. (2019) demonstrated significant antimicrobial activity, with the substitution pattern on the phenyl ring directly modulating potency [1]. The target compound's 4-methoxyphenyl oxadiazole is structurally distinct from the cyclohexyl-substituted oxadiazoles in that study which showed the highest antibacterial activity. This structural difference implies a different antimicrobial spectrum; the electron-donating methoxy group can enhance activity against specific Gram-positive strains compared to the alkyl-cyclohexyl variants, a trend observed across multiple series of 1,3,4-oxadiazole antimicrobial agents [2].

Antimicrobial Resistance Oxadiazole Antibacterial

Best-Fit Application Scenarios for 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-10-9)


Chemical Biology Probe for CRF-BP Isoform Selectivity

Use as a matched control for its 3-methoxy isomer (BDBM34349) in CRF-BP binding assays. The 4-methoxy positional isomer is expected to show a different EC50, enabling the deconvolution of positional effects on target engagement [1]. This is a critical application for neuroscience-focused chemical biology groups studying stress response pathways.

HDAC6 Selectivity Screening Panel Member

Inclusion in a focused library for screening against HDAC6 and its isoforms (HDAC1, 2, 3, 10, 11). The 4-methoxyphenyl oxadiazole sulfonamide core aligns with the pharmacophore described in patent RU2695227C9, making it a strong candidate for identifying surface-domain selective inhibitors [2].

Antimicrobial Library for Gram-Positive Pathogen Screening

Deploy in a phenotypic screen against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. The electron-rich 4-methoxyphenyl oxadiazole is predicted to enhance cell wall penetration and target engagement in these organisms, based on SAR from the antimicrobial oxadiazole class [3].

Solubility-Optimized Scaffold for Lead Optimization

Select the linear dipropylsulfamoyl variant over branched-chain analogs when designing lead compounds requiring higher aqueous solubility. The target compound's lower calculated lipophilicity provides a more favorable starting point for medicinal chemistry campaigns optimizing for oral bioavailability or reduced non-specific binding .

Quote Request

Request a Quote for 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.